Ethyl 2-aminopyrimidine-4-carboxylate chemical properties and reactivity
Ethyl 2-aminopyrimidine-4-carboxylate chemical properties and reactivity
An In-Depth Technical Guide to Ethyl 2-Aminopyrimidine-4-carboxylate
Abstract
Ethyl 2-aminopyrimidine-4-carboxylate is a pivotal heterocyclic compound, distinguished by its pyrimidine core functionalized with an amino group at the C2 position and an ethyl carboxylate at the C4 position. This unique arrangement of functional groups imparts a versatile reactivity profile, establishing the molecule as a highly sought-after building block in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. The electron-withdrawing nature of the pyrimidine ring, coupled with the nucleophilic amino group and the modifiable ester, allows for a wide range of chemical transformations. These properties have been exploited in the synthesis of a multitude of biologically active compounds, including kinase inhibitors, antimicrobial agents, and other therapeutic candidates. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development.
Introduction to the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence stems from its ability to act as a bioisostere for purines and its capacity to form multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets such as enzymes and receptors.[2] Derivatives of 2-aminopyrimidine are known to possess a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Imatinib and Palbociclib, feature this critical scaffold, underscoring its therapeutic significance.[4][6]
Ethyl 2-aminopyrimidine-4-carboxylate emerges as a particularly valuable derivative. It serves not just as a carrier of the essential 2-aminopyrimidine pharmacophore but also as a versatile synthetic intermediate. The ester functionality at the C4 position provides a convenient handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery programs.
Physicochemical and Spectroscopic Properties
The foundational properties of a molecule are critical for its application in synthesis and material science. Ethyl 2-aminopyrimidine-4-carboxylate is typically a solid at room temperature. The presence of the amino and ester groups allows it to participate in hydrogen bonding, influencing its melting point and solubility.
Data Summary
All quantitative data is summarized in the table below for easy comparison.
| Property | Value | Source(s) |
| CAS Number | 916056-77-4 | [7] |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | [8] |
| IUPAC Name | ethyl 2-aminopyrimidine-4-carboxylate | |
| SMILES | CCOC(=O)C1=CN=C(N=C1)N | |
| InChI Key | GCGQBUJYXVSZBS-UHFFFAOYSA-N | [8] |
| Appearance | Solid | [9] |
| Topological Polar Surface Area | 78.1 Ų | [8] |
| XLogP3 | 0.2 | [8] |
Note: Experimental values for properties like melting point and specific solubility can vary between suppliers and batches. The data presented are computed or typical values.
Spectroscopic Profile
-
¹H NMR: The spectrum would feature a triplet and a quartet in the upfield region (around 1.3 and 4.3 ppm, respectively) corresponding to the ethyl group protons of the ester. The aromatic protons on the pyrimidine ring would appear as doublets in the downfield region (typically 7.0-9.0 ppm). A broad singlet corresponding to the -NH₂ protons would also be present, with its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyrimidine ring (typically in the 110-170 ppm range), and the aliphatic carbons of the ethyl group (around 61 and 14 ppm).[10]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (around 3300-3500 cm⁻¹), C=O stretching from the ester (around 1720 cm⁻¹), and C=N/C=C stretching from the pyrimidine ring (around 1550-1650 cm⁻¹).[10]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (167.17). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester.
Synthesis and Manufacturing
The synthesis of the pyrimidine ring is a well-established area of heterocyclic chemistry. The most common and versatile methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N building block like an amidine, urea, or guanidine.[13][14]
Primary Synthetic Route: Cyclocondensation
The principal synthesis for compounds like Ethyl 2-aminopyrimidine-4-carboxylate involves the reaction between a β-keto ester and guanidine. This reaction, a variation of the classical Pinner synthesis, provides direct access to the 2-aminopyrimidine core.
The causality behind this experimental choice lies in the complementary reactivity of the starting materials. The β-keto ester possesses two electrophilic carbonyl carbons, while guanidine acts as a binucleophile with two nitrogen atoms ready to attack. The reaction proceeds through a series of condensation and dehydration steps, leading to the formation of the stable aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis.
Chemical Reactivity and Derivatization
The synthetic utility of Ethyl 2-aminopyrimidine-4-carboxylate is derived from the distinct reactivity of its three key functional components: the 2-amino group, the C4-ester, and the pyrimidine ring itself.
Caption: Reactivity map of key functional groups.
Reactions at the 2-Amino Group
The amino group at the C2 position is nucleophilic and is the primary site for electrophilic attack.
-
N-Acylation/N-Sulfonylation: It readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy to modulate the electronic properties and biological activity of the scaffold.
-
N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products. Controlling the degree of alkylation can be challenging and often requires careful selection of reaction conditions.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in more complex transformations.[15]
Reactions at the 4-Carboxylate Ester
The ethyl ester is a versatile handle for introducing new functional groups.
-
Hydrolysis: Basic or acidic hydrolysis converts the ester to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a diverse range of amides.
-
Amidation: Direct aminolysis of the ester can be achieved by heating with an amine, sometimes requiring a catalyst. This is a direct route to carboxamides, which are prevalent in many drug molecules.[16]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, providing another point for diversification.
-
Hydrazinolysis: Reaction with hydrazine hydrate readily converts the ester into the corresponding hydrazide. This hydrazide is a key intermediate for synthesizing other heterocyclic systems like pyrazoles or triazoles.[17]
Reactions Involving the Pyrimidine Ring
The pyrimidine ring is electron-deficient, which governs its reactivity.
-
Nucleophilic Aromatic Substitution (SₙAr): While the parent ring is not highly susceptible to SₙAr, the presence of good leaving groups (e.g., halogens) at the C4 or C6 positions allows for displacement by various nucleophiles. For instance, starting from Ethyl 2-amino-6-chloropyrimidine-4-carboxylate, the chloro group can be displaced by amines, thiols, or alkoxides.[4]
-
Cyclocondensation Reactions: The combination of the 2-amino group and a reactive substituent at C4 or C5 can be used to construct fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines or pyrimido[1,2-a]benzimidazoles.[18][19]
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from Ethyl 2-aminopyrimidine-4-carboxylate are frequently found in molecules targeting a wide range of diseases.
-
Kinase Inhibitors: The 2-aminopyrimidine scaffold is a classic "hinge-binding" motif in many kinase inhibitors, where the N1 and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region. Derivatization of the C4 position allows for the introduction of substituents that can occupy other pockets of the ATP-binding site, enhancing potency and selectivity.
-
Antimicrobial Agents: Numerous 2-aminopyrimidine derivatives have demonstrated significant antibacterial and antifungal activity.[1][2][20] The ability to easily generate diverse libraries from Ethyl 2-aminopyrimidine-4-carboxylate makes it an excellent starting point for identifying new antimicrobial leads to combat resistance.[1]
-
Other Therapeutic Areas: Derivatives have also been explored as antitrypanosomal, antiplasmodial, and β-glucuronidase inhibitors, highlighting the broad therapeutic potential of this scaffold.[3][4][5][6]
Experimental Protocols
The following protocols are representative of the synthesis and derivatization of the title compound and are designed as self-validating systems for a skilled synthetic chemist.
Protocol: Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate
This protocol is adapted from general pyrimidine synthesis procedures, such as the Pinner synthesis, using commercially available starting materials.[9][14]
Objective: To synthesize a representative 2,4,6-substituted pyrimidine via cyclocondensation.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethyl 2-acetyl-3-oxobutanoate
-
Absolute Ethanol (EtOH)
-
Diethyl ether
-
Standard reflux and workup glassware
Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (100 mL) under an inert atmosphere (N₂ or Ar).
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 eq). Stir the resulting slurry at room temperature for 30 minutes. The in-situ formation of free guanidine from its hydrochloride salt is driven by the stronger base, NaOEt. The byproduct, NaCl, is largely insoluble in ethanol.
-
Addition of β-Keto Ester: Add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting keto ester is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker containing ice-cold water (200 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Protocol: Amidation of Ethyl 2-aminopyrimidine-4-carboxylate
Objective: To convert the C4-ester into a secondary amide via aminolysis.
Materials:
-
Ethyl 2-aminopyrimidine-4-carboxylate
-
Benzylamine (or other primary amine)
-
Xylene or DMSO (high-boiling solvent)
-
Standard reaction and workup glassware
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine Ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) and the chosen primary amine (e.g., benzylamine, 2.0-3.0 eq). The use of excess amine drives the equilibrium towards product formation.
-
Solvent: Add a high-boiling solvent such as xylene or DMSO (approx. 5-10 mL per gram of starting material).
-
Reaction: Heat the mixture to a high temperature (e.g., 120-140 °C) and stir for 12-24 hours. The reaction is typically slow and requires thermal energy to proceed. Monitor by TLC.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration.
-
Purification: If the product is soluble, the solvent can be removed under high vacuum. The residue can then be purified using column chromatography on silica gel or by recrystallization. The choice of eluent for chromatography will depend on the polarity of the final product.
Conclusion
Ethyl 2-aminopyrimidine-4-carboxylate is a molecule of significant strategic importance in chemical and pharmaceutical research. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal platform for the development of novel compounds. The proven track record of the 2-aminopyrimidine scaffold in successful drug candidates ensures that this and related building blocks will continue to be a focus of research programs aimed at discovering next-generation therapeutics. Future work will likely focus on developing more sustainable and efficient synthetic methodologies and expanding its application in novel areas of materials science and chemical biology.
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